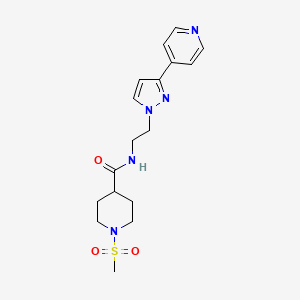
1-(methylsulfonyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Methylsulfonyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a piperidine ring, a pyridine moiety, and a pyrazole ring, which are known for their biological activities.
Chemical Structure
The compound's chemical formula is C15H20N4O3S, and it features several functional groups that contribute to its biological properties. The methylsulfonyl group enhances solubility and may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : The compound has been shown to modulate pathways associated with inflammation, potentially through interactions with specific enzymes and receptors involved in inflammatory responses.
- Anticancer Properties : Studies suggest that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, brain, colorectal, and breast cancers. The presence of the pyridine and piperidine rings may enhance these effects .
While specific mechanisms for this compound are still being elucidated, it is believed to interact with key molecular targets involved in disease pathways. These interactions may include modulation of enzyme activities or receptor functions critical for inflammation and cancer progression.
Comparative Analysis of Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide | Contains a thiophene ring | Different position of thiophene |
| 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(furan-3-yl)ethyl]piperidine-4-carboxamide | Contains a furan ring | Different heterocyclic component |
This table illustrates how variations in the structural components can lead to differences in biological activity.
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Anti-inflammatory Studies : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
- Anticancer Efficacy : A series of tests on human cancer cell lines revealed that this compound inhibited cell proliferation effectively, particularly against breast cancer cells (MDA-MB-231), with IC50 values indicating potent activity .
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-26(24,25)22-11-4-15(5-12-22)17(23)19-9-13-21-10-6-16(20-21)14-2-7-18-8-3-14/h2-3,6-8,10,15H,4-5,9,11-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVTYGYTDPEIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













